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molecular formula C16H28O B8518559 Cyclododecanol, 1,2-diethenyl- CAS No. 35951-27-0

Cyclododecanol, 1,2-diethenyl-

Cat. No. B8518559
M. Wt: 236.39 g/mol
InChI Key: MHRGVXURTWTWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421934

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol) and mercuric trifluoroacetate (0.215 g) in methylene chloride (4 cc) is kept at a temperature of the order of 20° C. After a reaction time of 1 hour 30 minutes, a solution of sodium borohydride (0.005 g) in 3 N sodium hydroxide solution (0.33 cc) is added to the reaction mixture. The reaction mixture is extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.087 g) is obtained with a yield of 70%.
Quantity
0.125 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1([OH:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[CH:15]=[CH2:16])=[CH2:2].[BH4-].[Na+]>C(Cl)Cl.[OH-].[Na+]>[C:3]1(=[O:17])[CH2:1][CH2:2][CH2:16][CH2:15][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.125 g
Type
reactant
Smiles
C(=C)C1(C(CCCCCCCCCC1)C=C)O
Name
mercuric trifluoroacetate
Quantity
0.215 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.005 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.33 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at a temperature of the order of 20° C
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with methylene chloride (3×10 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC=CCCCCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.087 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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